molecular formula C4H3F7O3S B1308075 2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate CAS No. 6401-02-1

2,2,3,3-Tetrafluoropropyl trifluoromethanesulfonate

Cat. No. B1308075
Key on ui cas rn: 6401-02-1
M. Wt: 264.12 g/mol
InChI Key: OSWSZHMBICDPQH-UHFFFAOYSA-N
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Patent
US07988877B2

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (244.3 g, 1.85 mol, obtained from Sinochem Corp.), triethylamine (187.2 g, 1.85 mol, obtained from Aldrich Chemical Co.) and 500 mL of chloroform were combined in a 2-liter Parr pressure reactor and sealed. The reactor temperature was set to −10° C. Trifluoromethanesulfonyl fluoride (281.33 g, 1.85 mol, obtained from 3M Company) was added at such a rate that the temperature did not exceed −5° C. Once the addition was complete, the mix was held at −10° C. for 45 minutes. The reaction mix was then emptied and washed with 2×500 mL portions of water and 1×250 mL portion of 1N HCl. GC analysis of the reaction mixture indicated a 97 percent conversion to the product. The chloroform solvent was removed by rotary evaporation. The product was dried over anhydrous magnesium sulfate which was then filtered from the product.
Quantity
244.3 g
Type
reactant
Reaction Step One
Quantity
187.2 g
Type
reactant
Reaction Step Two
Quantity
281.33 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][OH:4].C(N(CC)CC)C.[F:16][C:17]([F:23])([F:22])[S:18](F)(=[O:20])=[O:19]>C(Cl)(Cl)Cl>[F:16][C:17]([F:23])([F:22])[S:18]([O:4][CH2:3][C:2]([F:8])([F:1])[CH:5]([F:7])[F:6])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
244.3 g
Type
reactant
Smiles
FC(CO)(C(F)F)F
Step Two
Name
Quantity
187.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
281.33 g
Type
reactant
Smiles
FC(S(=O)(=O)F)(F)F
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
was set to −10° C
CUSTOM
Type
CUSTOM
Details
did not exceed −5° C
ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
The reaction mix
WASH
Type
WASH
Details
washed with 2×500 mL portions of water and 1×250 mL portion of 1N HCl
CUSTOM
Type
CUSTOM
Details
The chloroform solvent was removed by rotary evaporation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over anhydrous magnesium sulfate which
FILTRATION
Type
FILTRATION
Details
was then filtered from the product

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC(S(=O)(=O)OCC(C(F)F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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